molecular formula C19H19N5O6S B11179879 Prop-2-en-1-yl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Prop-2-en-1-yl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11179879
M. Wt: 445.5 g/mol
InChI Key: KCMGSEWCCJOALS-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazolopyrimidine core, a nitrophenyl group, and a sulfanyl-methoxy-oxoethyl side chain, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrimidine core, followed by the introduction of the nitrophenyl group and the sulfanyl-methoxy-oxoethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Prop-2-en-1-yl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methoxy-4-(1-propenyl): This compound shares some structural similarities but lacks the triazolopyrimidine core and nitrophenyl group.

    Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate: Similar in having a methoxy and propenyl group but differs significantly in overall structure.

Uniqueness

Prop-2-en-1-yl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its combination of a triazolopyrimidine core, nitrophenyl group, and sulfanyl-methoxy-oxoethyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H19N5O6S

Molecular Weight

445.5 g/mol

IUPAC Name

prop-2-enyl 2-(2-methoxy-2-oxoethyl)sulfanyl-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H19N5O6S/c1-4-9-30-17(26)15-11(2)20-18-21-19(31-10-14(25)29-3)22-23(18)16(15)12-7-5-6-8-13(12)24(27)28/h4-8,16H,1,9-10H2,2-3H3,(H,20,21,22)

InChI Key

KCMGSEWCCJOALS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC(=O)OC)N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)OCC=C

Origin of Product

United States

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